Crizotinib-d9 is derived from crizotinib, which was originally developed by Pfizer and is marketed under the brand name Xalkori. The classification of crizotinib-d9 falls under the category of targeted cancer therapies, specifically as a tyrosine kinase inhibitor. It is utilized in research settings to study the pharmacokinetics and dynamics of crizotinib without interference from its metabolites.
The synthesis of crizotinib-d9 involves several key steps, primarily utilizing base-catalyzed hydrogen/deuterium exchange reactions. The process typically starts with a nitroso compound and an acetophenone derivative in the presence of deuterated water (D2O) and sodium borodeuteride (NaBD4).
Crizotinib-d9 retains the core structure of crizotinib but includes nine deuterium atoms replacing hydrogen atoms at specific positions. The molecular formula for crizotinib-d9 is C21H13D9Cl2FN5O, with a molecular weight of approximately 459.37 Daltons.
The incorporation of deuterium enhances the stability and metabolic profile of the compound, allowing for more accurate tracking in biological studies.
Crizotinib-d9 undergoes several chemical reactions similar to those of its non-deuterated counterpart. These include:
Crizotinib-d9 functions by binding to the ATP-binding site of receptor tyrosine kinases, inhibiting their phosphorylation activity. This action leads to:
Crizotinib-d9 exhibits several notable physical and chemical properties:
Crizotinib-d9 is primarily utilized in research settings for:
CAS No.:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: